7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin
Description
7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin is a synthetic coumarin derivative characterized by three key substituents:
- 3'-Bromophenyl group at the 3-position, providing electron-withdrawing effects and steric bulk.
- Phenyl group at the 4-position, enhancing π-π stacking interactions in biological systems.
While its CAS number is unspecified in the evidence (labeled "NA" in ), its structural analogs, such as 7-Allyloxy-3(3’-bromophenyl) coumarin (CAS 720674-08-8), lack the 4-phenyl group .
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-4-phenyl-7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO3/c1-2-13-27-19-11-12-20-21(15-19)28-24(26)23(17-9-6-10-18(25)14-17)22(20)16-7-4-3-5-8-16/h2-12,14-15H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMRPTNZLSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin, 3-bromobenzaldehyde, and phenylacetic acid.
Formation of Intermediate: The first step involves the condensation of 7-hydroxycoumarin with 3-bromobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate.
Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a suitable catalyst, such as potassium carbonate, to introduce the allyloxy group at the 7th position.
Final Coupling: The final step involves the coupling of the allylated intermediate with phenylacetic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized coumarin derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin is . The structure features a coumarin backbone with an allyloxy group at position 7 and a bromophenyl substituent at position 3, which plays a crucial role in its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of coumarin derivatives as anti-cancer agents. For instance, a study highlighted the synthesis of various benzylidene coumarin derivatives, showing significant cytotoxic effects against human cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) cells. The compound this compound exhibited potent activity, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 10.22 |
| Other derivative 1 | MDA-MB-231 | 8.5 |
| Other derivative 2 | PC-3 | 3.56 |
Antimicrobial Properties
In addition to its anticancer effects, coumarin derivatives have been explored for their antimicrobial properties. Research indicates that certain coumarins can inhibit bacterial biofilm formation, which is critical in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study: Synthesis and Evaluation
A notable study involved the synthesis of various substituted coumarins, including this compound, followed by biological evaluation against different cancer cell lines. The results indicated that structural modifications significantly influenced the cytotoxicity profiles, emphasizing the importance of the bromophenyl group in enhancing biological activity .
Case Study: Structure-Activity Relationship (SAR)
Another study focused on the SAR of coumarin derivatives, revealing that compounds with electron-withdrawing groups at specific positions exhibited increased potency against cancer cells. This finding underscores the relevance of chemical modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Modifications
Table 1: Substituent Comparison of Select Coumarins
| Compound Name | 3-Position | 4-Position | 7-Position | CAS Number |
|---|---|---|---|---|
| 7-Allyloxy-3(3’-bromophenyl)-4-phenyl | 3’-Bromophenyl | Phenyl | Allyloxy | NA |
| 7-Allyloxy-3(3’-bromophenyl) coumarin | 3’-Bromophenyl | H | Allyloxy | 720674-08-8 |
| 4-Phenylcoumarin (generic) | Variable | Phenyl | Variable | N/A |
| 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | 4’-Methoxyphenyl | H | Hydroxy | 66267-82-1 |
Key Observations :
Physicochemical Profiles
Table 2: Property Comparison with 7-Hydroxy-3-(4'-methoxyphenyl)coumarin
| Property | 7-Allyloxy-3(3’-bromophenyl)-4-phenyl coumarin (Inferred) | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin |
|---|---|---|
| Molecular Weight | ~439 g/mol | 296.3 g/mol |
| Lipophilicity (LogP) | Higher (Br, phenyl groups) | Moderate (methoxy, hydroxy) |
| Solubility | Low (non-polar substituents) | Moderate (polar hydroxy group) |
Notes:
Biological Activity
7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin is a synthetic compound belonging to the coumarin family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anti-inflammatory, antioxidant, antimicrobial, and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C₂₃H₁₉BrO₂, with a molecular weight of approximately 433.3 g/mol. The structural features include an allyloxy group and a bromophenyl moiety, which are critical for its biological activity. The presence of these functional groups may enhance the compound's reactivity and interaction with biological targets.
1. Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. The bromophenyl group in this compound is particularly noted for its potential antitumor properties. In studies involving various cancer cell lines, compounds structurally similar to this coumarin have demonstrated cytotoxic effects:
- Cytotoxicity Studies : In vitro studies have shown that certain coumarins possess high cytotoxic activity against prostate (PC-3) and breast (MDA-MB-231) cancer cells, with IC50 values indicating varying degrees of effectiveness . For instance, derivatives with specific substitutions on the coumarin ring have been linked to enhanced anticancer activity.
2. Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. The compound has been tested against various bacterial and fungal strains:
- Antibacterial Activity : In comparative studies, coumarin derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups at specific positions on the aromatic framework can enhance antimicrobial potency .
- Antifungal Activity : The compound's efficacy against fungal strains has also been evaluated, with certain derivatives exhibiting significant inhibition rates compared to standard antifungal agents .
3. Anti-inflammatory and Antioxidant Effects
Coumarins are known for their anti-inflammatory and antioxidant properties:
- Mechanism of Action : These activities are often attributed to the ability of coumarins to modulate inflammatory pathways and scavenge free radicals, thereby reducing oxidative stress . The allyloxy group may play a role in enhancing these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. Key observations include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant |
| 4-Methylcoumarin | Methyl group at position 4 | Exhibits fluorescence |
| 6-Methoxy-2-benzopyranone | Methoxy group at position 6 | Potential anti-cancer properties |
The unique substitutions in this compound influence its reactivity and interactions with biological systems, suggesting avenues for further research.
Case Studies
A variety of studies have explored the biological activities of similar compounds:
- Cytotoxicity Evaluation : In one study, a series of benzylidene coumarins were synthesized and tested against human cancer cell lines. Results indicated that specific structural modifications led to increased cytotoxicity .
- Antimicrobial Screening : Another study focused on coumarin derivatives containing triazole moieties, revealing significant antimicrobial activity against various pathogens .
Q & A
Q. What synthetic methodologies are recommended for preparing 7-alkoxy coumarin derivatives, such as 7-allyloxy-3(3'-bromophenyl)-4-phenyl coumarin?
The synthesis typically involves two key steps:
- Pechmann Reaction : Hydroxy-4-substituted coumarin precursors are synthesized using FeCl₃ as a catalyst under reflux conditions. This step ensures regioselectivity for the coumarin core structure .
- Alkylation : The hydroxyl group at the 7-position is alkylated with allyl bromide or other alkyl bromides using K₂CO₃ in dry acetone. For bulky substituents (e.g., geranylgeranyl iodide), specialized protocols are required to optimize yield and purity . Purification is achieved via silica gel column chromatography with petroleum ether/ethyl acetate (9:1) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and allyloxy/bromophenyl group integration .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns, critical for bromine-containing compounds .
- TLC/HPLC : Monitor reaction progress and purity (>98% by TLC) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cytotoxicity of this compound in cancer cell lines?
- Cell Line Selection : Use human breast cancer cell lines (e.g., MCF-7) for comparative studies with structurally similar coumarins showing IC₅₀ values in the µM range .
- Dose-Response Assays : Test concentrations from 1–100 µM over 48–72 hours, using MTT or resazurin assays to quantify viability .
- Control Compounds : Include umbelliferone (7-hydroxycoumarin) and bromophenyl-substituted analogues to isolate structure-activity contributions .
Q. What computational strategies are effective for predicting the binding affinity of this coumarin derivative to biological targets (e.g., acetylcholinesterase)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites. Focus on the bromophenyl group’s hydrophobic interactions and the coumarin core’s π-π stacking .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can conflicting spectral data (e.g., NMR solvent shifts) be resolved during structural elucidation?
- Solvent Polarity Effects : Coumarin tautomerism (e.g., keto-enol forms) can alter NMR peaks. Use deuterated DMSO for polar tautomers and CDCl₃ for non-polar forms .
- 2D NMR : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations, especially for overlapping allyloxy protons .
Methodological Challenges
Q. What strategies improve yield in the alkylation of sterically hindered coumarin derivatives?
- Reagent Optimization : Use geranylgeranyl iodide instead of bromide for bulkier groups, and extend reaction times (8–12 hours) .
- Temperature Control : Maintain reflux conditions (60–80°C) in acetone to enhance nucleophilic substitution kinetics .
Q. How can researchers validate the role of the 3'-bromophenyl group in biological activity?
- SAR Studies : Synthesize analogues with chloro-, methyl-, or unsubstituted phenyl groups at the 3-position. Compare IC₅₀ values and docking scores to isolate electronic/hydrophobic effects .
- Competitive Binding Assays : Use fluorescence quenching to measure displacement of known inhibitors (e.g., donepezil for acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
